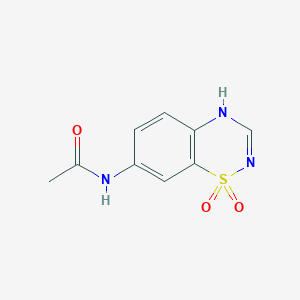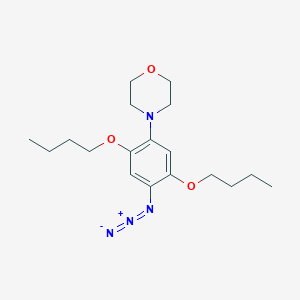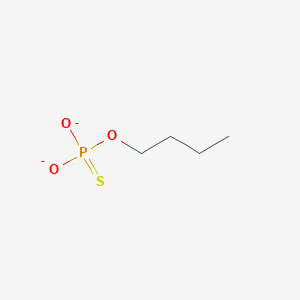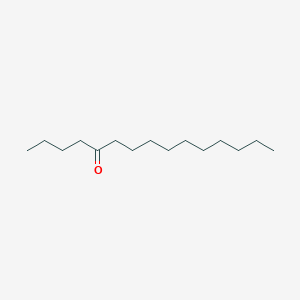
5-Pentadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentadecanone, also known as pentadecan-5-one, is an organic compound with the molecular formula C15H30O. It is a ketone with a fifteen-carbon chain, where the carbonyl group is located at the fifth carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Pentadecanone can be synthesized through several methods. One common approach involves the oxidation of 5-pentadecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of pentadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 5-pentadecanol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield the desired ketone.
Chemical Reactions Analysis
Types of Reactions: 5-Pentadecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 5-Pentadecanol.
Substitution: this compound oxime, this compound hydrazone.
Scientific Research Applications
5-Pentadecanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of ketones in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is also susceptible to attack by electrophiles, leading to various substitution reactions. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Pentadecanal: An aldehyde with a similar carbon chain length but with an aldehyde functional group instead of a ketone.
Pentadecanoic acid: A carboxylic acid with the same carbon chain length but with a carboxyl group.
5-Pentadecanol: An alcohol with the hydroxyl group at the fifth carbon.
Uniqueness: 5-Pentadecanone is unique due to its specific placement of the carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. Its ketone functionality makes it more reactive in nucleophilic addition and substitution reactions compared to aldehydes and alcohols.
Properties
CAS No. |
92862-23-2 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadecan-5-one |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h3-14H2,1-2H3 |
InChI Key |
NADMBULPSVEFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
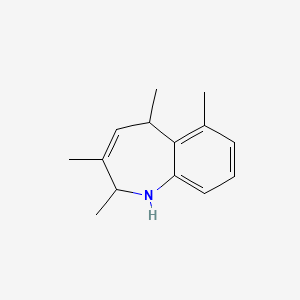
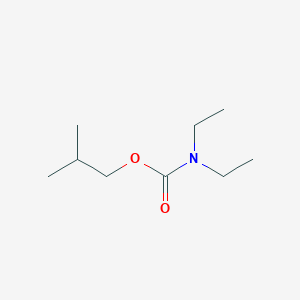
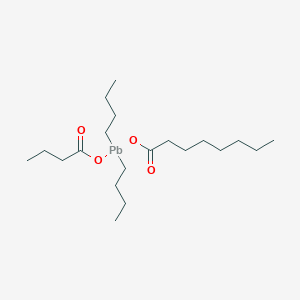
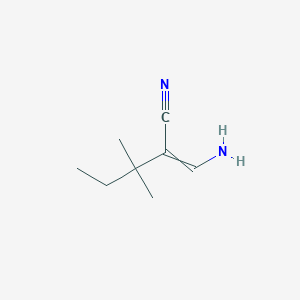

![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
